methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, followed by reductive coupling with 1H-tetrazole-5-thiols under metal-free conditions . This method provides high yields and is efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
Uniqueness
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a fluorophenyl group, a tetrazole ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H19FN6O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19FN6O3S/c1-29-16(27)14-15(12-6-5-7-13(20)10-12)30-18(22-14)23-17(28)19(8-3-2-4-9-19)26-11-21-24-25-26/h5-7,10-11H,2-4,8-9H2,1H3,(H,22,23,28) |
InChI Key |
VLAJOPTXODFZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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